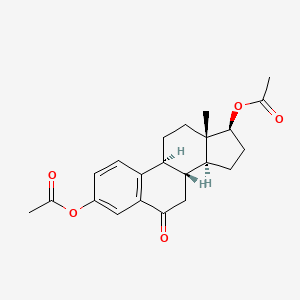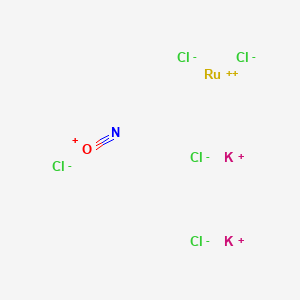
五氯亚硝基钌酸钾
描述
Dipotassium pentachloronitrosylruthenate, with the chemical formula K₂Ru(NO)Cl₅, is a coordination compound of ruthenium. It is known for its distinctive red to purple crystalline appearance and is used in various scientific and industrial applications. The compound is notable for its stability and unique chemical properties, making it a subject of interest in the field of inorganic chemistry .
科学研究应用
Dipotassium pentachloronitrosylruthenate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other ruthenium complexes and as a catalyst in various organic reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit tumor growth.
Medicine: Explored for its therapeutic properties, particularly in the treatment of cancer.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial chemical processes.
作用机制
Target of Action
Dipotassium pentachloronitrosylruthenate primarily targets DNA within cancer cells . Ruthenium-based compounds, including this one, are known for their ability to bind to DNA, disrupting its function and leading to cell death. This makes them promising candidates for anticancer therapies .
Mode of Action
The compound interacts with DNA through coordination bonds . The ruthenium center binds to the nitrogen atoms of the DNA bases, particularly guanine. This binding causes DNA crosslinking and strand breaks , which inhibit DNA replication and transcription, ultimately leading to apoptosis (programmed cell death) in cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by dipotassium pentachloronitrosylruthenate is the DNA damage response pathway . The compound induces DNA damage, which activates a cascade of cellular responses, including the activation of p53, a key tumor suppressor protein. This leads to cell cycle arrest and apoptosis. Additionally, the compound may interfere with other cellular processes such as DNA repair mechanisms and protein synthesis .
Pharmacokinetics
The pharmacokinetics of dipotassium pentachloronitrosylruthenate involve its absorption, distribution, metabolism, and excretion (ADME) properties:
These properties contribute to its bioavailability and therapeutic efficacy.
Result of Action
At the molecular level, the action of dipotassium pentachloronitrosylruthenate results in DNA damage, inhibition of replication and transcription, and induction of apoptosis . At the cellular level, this leads to the death of cancer cells and a reduction in tumor size. The compound’s selective action on cancer cells while sparing normal cells is a significant advantage .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions can influence the stability and efficacy of dipotassium pentachloronitrosylruthenate. The compound is stable under physiological conditions but may degrade in highly acidic or basic environments. Additionally, the presence of competing ions can affect its binding to DNA. Proper storage and handling are essential to maintain its stability and effectiveness .
生化分析
Biochemical Properties
Dipotassium pentachloronitrosylruthenate plays a significant role in biochemical reactions, particularly in the formation of heterobimetallic coordination polymers involving 3d metal complexes and heavier transition metals cyanometallates . It interacts with enzymes, proteins, and other biomolecules, often acting as a precipitation agent. The compound’s interactions with biomolecules are primarily through coordination bonds, where the ruthenium center binds to various ligands, influencing the structure and function of the biomolecules.
Cellular Effects
Dipotassium pentachloronitrosylruthenate has notable effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby affecting the overall cellular function. Additionally, its impact on cellular metabolism can alter the metabolic flux and levels of metabolites within the cell .
Molecular Mechanism
The molecular mechanism of dipotassium pentachloronitrosylruthenate involves its binding interactions with biomolecules. The ruthenium center in the compound can coordinate with various ligands, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression, influencing the cellular response to the compound. The binding of dipotassium pentachloronitrosylruthenate to enzymes and other biomolecules can modulate their activity, thereby affecting cellular processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dipotassium pentachloronitrosylruthenate change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties. Long-term exposure to dipotassium pentachloronitrosylruthenate in in vitro or in vivo studies has shown varying effects on cellular function, depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of dipotassium pentachloronitrosylruthenate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or modulation of gene expression. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing toxicity .
Metabolic Pathways
Dipotassium pentachloronitrosylruthenate is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and alter the levels of metabolites within the cell. Its interactions with specific enzymes can modulate their activity, leading to changes in the overall metabolic profile of the cell. These effects on metabolic pathways are crucial for understanding the compound’s role in biochemical reactions and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of dipotassium pentachloronitrosylruthenate within cells and tissues are essential for its biochemical activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments. These interactions determine the compound’s bioavailability and its ability to exert its effects on cellular processes .
Subcellular Localization
Dipotassium pentachloronitrosylruthenate exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions: Dipotassium pentachloronitrosylruthenate is typically synthesized through the reaction of ruthenium trichloride with potassium nitrite in the presence of hydrochloric acid. The reaction proceeds as follows:
RuCl3+2KNO2+3HCl→K2[Ru(NO)Cl5]+2H2O
The reaction is carried out under controlled conditions, typically at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods: In industrial settings, the production of dipotassium pentachloronitrosylruthenate involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization to obtain high-purity product .
Types of Reactions:
Oxidation: Dipotassium pentachloronitrosylruthenate can undergo oxidation reactions, where the ruthenium center is oxidized to higher oxidation states.
Reduction: The compound can also be reduced, typically using reducing agents like sodium borohydride, leading to the formation of lower oxidation state ruthenium complexes.
Substitution: Ligand substitution reactions are common, where the chloride ligands can be replaced by other ligands such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Sodium borohydride and hydrazine are frequently used reducing agents.
Substitution: Ligand exchange reactions often use solvents like acetonitrile or dichloromethane under inert atmosphere conditions.
Major Products:
Oxidation: Higher oxidation state ruthenium complexes.
Reduction: Lower oxidation state ruthenium complexes.
Substitution: Various substituted ruthenium complexes depending on the incoming ligand.
相似化合物的比较
- Potassium tetrachloroplatinate (II)
- Potassium tetrachloropalladate (II)
- Potassium hexachlororuthenate (III)
Comparison: Dipotassium pentachloronitrosylruthenate is unique due to its nitrosyl ligand, which imparts distinct chemical and biological properties. Compared to potassium tetrachloroplatinate (II) and potassium tetrachloropalladate (II), it exhibits different reactivity patterns and biological activities. The presence of the nitrosyl group enhances its ability to interact with biological molecules, making it a more potent anticancer agent .
属性
IUPAC Name |
dipotassium;azanylidyneoxidanium;ruthenium(2+);pentachloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5ClH.2K.NO.Ru/c;;;;;;;1-2;/h5*1H;;;;/q;;;;;3*+1;+2/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWXUHRWZLOTGH-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#[O+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Ru+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl5K2NORu | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14854-54-7 | |
| Record name | Dipotassium pentachloronitrosylruthenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014854547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ruthenate(2-), pentachloronitrosyl-, potassium (1:2), (OC-6-21)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipotassium pentachloronitrosylruthenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.366 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Why is dipotassium pentachloronitrosylruthenate relevant in the study of ruthenium complexes?
A1: Dipotassium pentachloronitrosylruthenate plays a crucial role in understanding the separation of different ruthenium species. Research has shown that when dipotassium pentachloronitrosylruthenate is irradiated with thermal neutrons, the resulting ruthenium fractions exhibit significantly higher specific activities from Ru-103 compared to the nitrosylruthenium fractions. [] This observation suggests a potential pathway for separating and isolating specific ruthenium isotopes, which holds implications for various applications, including radiochemical analysis and potentially medical isotope production.
Q2: Can you elaborate on the significance of the varying specific activities observed in the ruthenium fractions after the irradiation of dipotassium pentachloronitrosylruthenate?
A2: The significant difference in specific activities observed between the ruthenium and nitrosylruthenium fractions after irradiation points towards a preferential incorporation of the neutron-activated Ru-103 isotope into the non-nitrosylated ruthenium species. [] This selective incorporation could be attributed to the different chemical environments and bonding characteristics within the dipotassium pentachloronitrosylruthenate molecule. Understanding these underlying mechanisms could pave the way for developing more efficient and selective methods for separating and purifying specific ruthenium isotopes, potentially impacting fields such as nuclear medicine and radiochemistry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


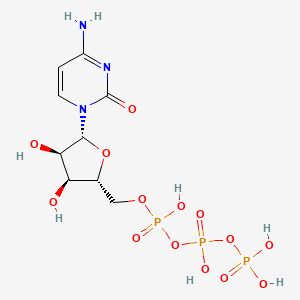



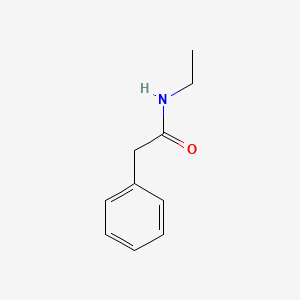

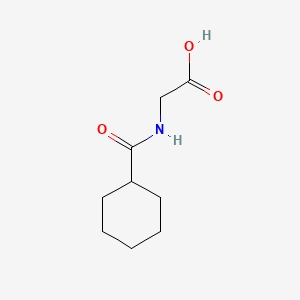
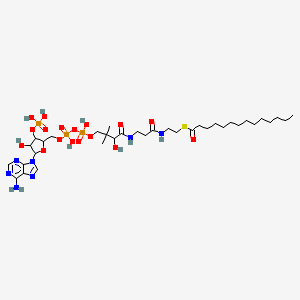
![2-[2-[1-(4-chlorophenyl)-1-phenyl-ethoxy] ethyl]-1-methylpyrrolidine](/img/structure/B1199178.png)
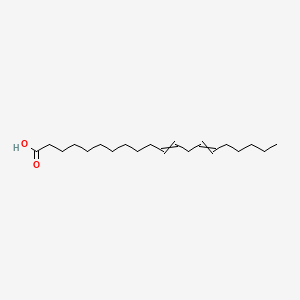
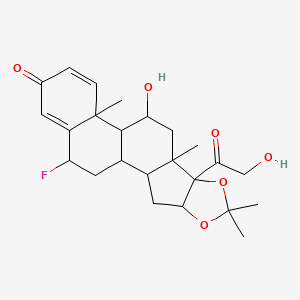
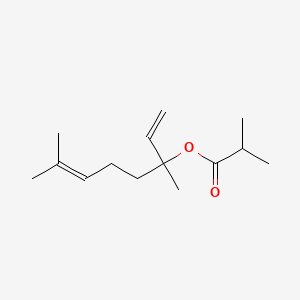
![8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one](/img/structure/B1199183.png)
